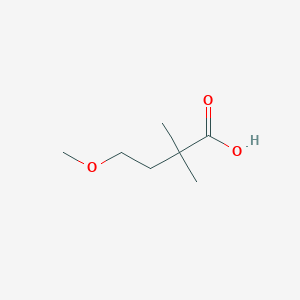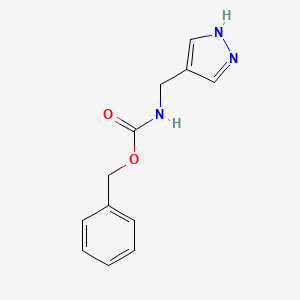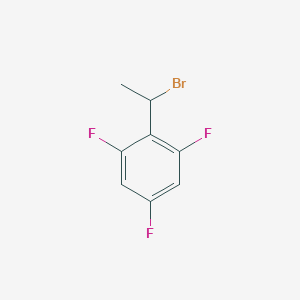
Benzene, 2-(1-bromoethyl)-1,3,5-trifluoro-
Vue d'ensemble
Description
“Benzene, 2-(1-bromoethyl)-1,3,5-trifluoro-” is a chemical compound. It is likely to be a derivative of benzene, which is an aromatic compound with a ring of six carbon atoms and six hydrogen atoms . The “2-(1-bromoethyl)-1,3,5-trifluoro-” part suggests that the benzene ring is substituted with a bromoethyl group at the 2nd position and three fluorine atoms at the 1st, 3rd, and 5th positions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with a bromoethyl group attached at one position and three fluorine atoms attached at three other positions . The exact structure would depend on the specific locations of these substituents on the benzene ring .Chemical Reactions Analysis
As a benzene derivative, this compound would be expected to undergo reactions typical of aromatic compounds. These could include electrophilic aromatic substitution reactions, among others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific chemical structure. These could include its boiling point, melting point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Synthesis and Characterization
Compound Synthesis : New compounds involving bromo- and trifluoromethyl-benzene structures have been synthesized, demonstrating their utility in creating novel organometallic compounds. For instance, the synthesis of ethynylferrocene compounds of 1,3,5-tribromobenzene, as reported by Fink et al. (1997), illustrates the potential of these benzene derivatives in complex organometallic synthesis (Fink et al., 1997).
Crystal Structure Analysis : The study of crystal structures of benzene derivatives, such as 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, offers insights into the molecular geometry and interactions of these compounds, as explored by Arockia Samy and Alexander (2012) (Arockia Samy & Alexander, 2012).
Organometallic Synthesis : Benzene derivatives like 1-bromo-3,5-bis(trifluoromethyl)benzene serve as versatile starting materials in organometallic synthesis. Porwisiak and Schlosser (1996) highlighted its use in creating synthetically useful reactions with various organometallic intermediates (Porwisiak & Schlosser, 1996).
Material Science and Engineering
Polymer Synthesis : The development of hyperbranched poly(arylene ether)s using a trifluoromethyl-activated trifluoro monomer, as reported by Banerjee et al. (2009), demonstrates the application of benzene derivatives in advanced polymer synthesis (Banerjee et al., 2009).
Membrane Fabrication : Bromomethyl-benzene structures, such as 1,3,5-tris(bromomethyl)benzene, have been used in crosslinking polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells, showcasing their role in enhancing membrane stability and performance, as investigated by Yang et al. (2018) (Yang et al., 2018).
Analytical and Physical Chemistry
Electrochemistry Studies : Research on the electrochemistry and electrogenerated chemiluminescence of benzene derivatives, like 1,3,5-tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes, highlights the potential of these compounds in advanced analytical applications, as explored by Qi et al. (2016) (Qi et al., 2016).
Kinetics Study : The study of elimination kinetics of compounds like (2-bromoethyl)benzene provides valuable insights into the mechanisms and efficiencies of chemical reactions, as demonstrated by Chuchani and Martín (1990) (Chuchani & Martín, 1990).
Catalysis : Benzene derivatives have been utilized in heterogeneous catalysis, as shown in the synthesis of covalent organic frameworks with built-in amide active sites, which are efficient for Knoevenagel condensation reactions, as researched by Li et al. (2019) (Li et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1-bromoethyl)-1,3,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJZQPICUDKELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 2-(1-bromoethyl)-1,3,5-trifluoro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)


![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-](/img/structure/B1443351.png)
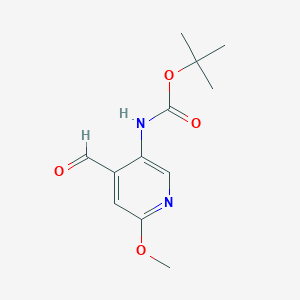

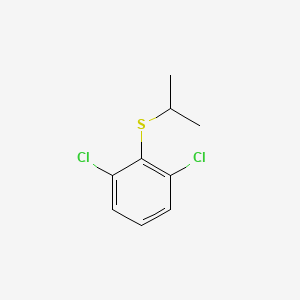
![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)
![3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443360.png)
![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)
